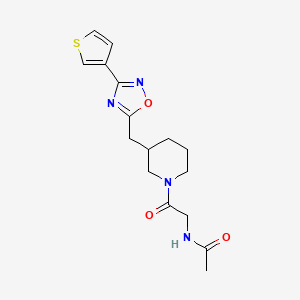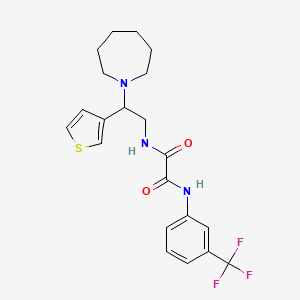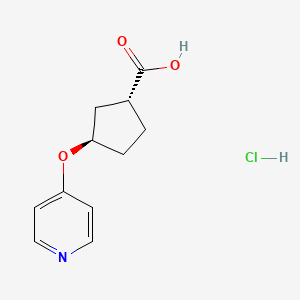
2-(Trifluormethyl)thiophen-3-sulfonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O2S2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride has several scientific research applications, including:
Medicine: It is used in the development of drugs and therapeutic agents due to its ability to modify biological molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Similar compounds like trifluoromethanesulfonyl chloride are known to act as trifluoromethylating agents for the fluoroalkylation of heterocycles, arenes, and heteroarenes .
Mode of Action
Based on the behavior of related compounds, it may act as a trifluoromethylating agent . This means it could donate a trifluoromethyl group to its targets, resulting in the formation of new carbon-fluorine bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thiophenesulfonyl chloride with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and isolation to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from reactions involving 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride depend on the type of reaction and the reagents used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonyl chloride: Similar in structure but lacks the thiophene ring.
2-Thiophenesulfonyl chloride: Similar but does not contain the trifluoromethyl group.
2-Carbomethoxy-3-thiophenesulfonyl chloride: Contains a carbomethoxy group instead of a trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups attached to a thiophene ring. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-2-12-4(3)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOIBMFZAQSHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)



![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)


![8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2444446.png)

![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)
![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)



